hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Catalog No.
S531952
CAS No.
108068-98-0
M.F
C32H31N3O5
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-...

CAS Number

108068-98-0

Product Name

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

IUPAC Name

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Molecular Formula

C32H31N3O5

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1

InChI Key

ZHEHVZXPFVXKEY-RUAOOFDTSA-N

SMILES

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O

Solubility

Soluble in DMSO

Synonyms

KT 5720, KT-5720, KT5720

Canonical SMILES

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O

Isomeric SMILES

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O

Description

The exact mass of the compound KT5720 is 537.2264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of hemiaminal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KT-5720 is a chemical compound sold by Abbexa Ltd. [] According to the supplier, it is provided as a powder and classified as a Kinase inhibitor []. Kinases are a group of enzymes involved in regulating many cellular processes []. By inhibiting kinases, KT-5720 may have potential applications in various scientific research areas.

Neuroscience Research

The supplier lists neuroscience as a potential area of interest for KT-5720 []. Kinases play a crucial role in neuronal signaling and function []. Therefore, KT-5720 could be a valuable tool for researchers studying neurological diseases and disorders. For instance, it could be used to investigate the role of specific kinases in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

KT5720 is a kinase inhibitor, specifically targeting protein kinase A (PKA) []. It is a semi-synthetic derivative of K252a and structurally related to staurosporine []. Kinase inhibitors are molecules that can block the activity of enzymes called kinases, which play a crucial role in many cellular processes []. PKA is a signaling molecule involved in various cellular functions, making KT5720 a valuable tool for researchers to study these processes [].


Molecular Structure Analysis

KT5720 has a complex molecular structure containing several rings and functional groups []. However, detailed analysis of its structure and specific functional group functionalities is beyond the scope of this discussion, typically requiring advanced chemistry knowledge.


Chemical Reactions Analysis

The specific details of KT5720 synthesis are not readily available in scientific literature for public access. Synthesis of such complex molecules often involves multiple steps and may not be suitable for public dissemination due to safety considerations.


Physical And Chemical Properties Analysis

Data on the exact physical and chemical properties of KT5720, such as melting point, boiling point, and solubility, is limited in publicly available sources. These properties are often determined by specialized labs and may not be readily available for research chemicals.

KT5720 inhibits PKA by competing with ATP, the cell's energy currency, for the enzyme's binding site []. This competition prevents PKA from phosphorylating its target proteins, thereby interrupting downstream cellular signaling pathways [].

Studies have shown that KT5720 can:

  • Reduce the excitability of dorsal root ganglion (DRG) neurons []. DRG neurons are involved in pain perception [].
  • Reverse multidrug resistance in cancer cells [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

537.22637110 g/mol

Monoisotopic Mass

537.22637110 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58HV29I28S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Wikipedia

KT5720

Dates

Modify: 2023-08-15
1: Galski H, Sivan H, Lazarovici P, Nagler A. In vitro and in vivo reversal of MDR1-mediated multidrug resistance by KT-5720: implications on hematological malignancies. Leuk Res. 2006 Sep;30(9):1151-8. PubMed PMID: 16542724.
2: Galski H, Lazarovici P, Gottesman MM, Murakata C, Matsuda Y, Hochman J. KT-5720 reverses multidrug resistance in variant S49 mouse lymphoma cells transduced with the human MDR1 cDNA and in human multidrug-resistant carcinoma cells. Eur J Cancer. 1995;31A(3):380-8. PubMed PMID: 7786606.

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